molecular formula C19H21N3O4 B2768290 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 954011-10-0

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No.: B2768290
CAS No.: 954011-10-0
M. Wt: 355.394
InChI Key: ATUFNXLPPWTGQI-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a dimethylamino phenethyl group linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Preparation of the Dimethylamino Phenethyl Group: This involves the alkylation of 4-dimethylaminobenzaldehyde with ethyl bromide, followed by reduction to form the corresponding alcohol.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the dimethylamino phenethyl derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxalamide linkage can be reduced to form the corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives, depending on the specific reagents used.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in cancer research, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The exact pathways can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methoxyphenethyl)oxalamide: Similar structure but with a methoxy group instead of a dimethylamino group.

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide: Contains a chlorine atom instead of a dimethylamino group.

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide is unique due to the presence of the dimethylamino group, which can enhance its solubility and interaction with biological targets. This makes it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-22(2)15-6-3-13(4-7-15)9-10-20-18(23)19(24)21-14-5-8-16-17(11-14)26-12-25-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUFNXLPPWTGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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